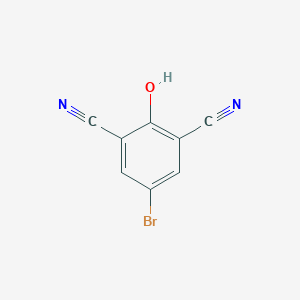

5-Bromo-2-hydroxybenzene-1,3-dicarbonitrile

Description

5-Bromo-2-hydroxybenzene-1,3-dicarbonitrile (C₈H₃BrN₂O) is a brominated aromatic compound featuring a benzene ring substituted with two cyano groups at positions 1 and 3, a hydroxyl group at position 2, and a bromine atom at position 4. For instance, 5-Bromobenzene-1,3-dicarbonitrile crystallizes in a monoclinic system (space group P2₁/c) with unit cell parameters a = 13.3019 Å, b = 15.7762 Å, c = 7.4265 Å, and β = 93.719°, forming a dense lattice (Dx = 1.768 Mg/m³) due to strong dipole interactions from the cyano groups . The hydroxyl group in the target compound is expected to introduce hydrogen bonding, altering solubility and reactivity compared to non-hydroxylated analogs.

Properties

CAS No. |

62936-64-5 |

|---|---|

Molecular Formula |

C8H3BrN2O |

Molecular Weight |

223.03 g/mol |

IUPAC Name |

5-bromo-2-hydroxybenzene-1,3-dicarbonitrile |

InChI |

InChI=1S/C8H3BrN2O/c9-7-1-5(3-10)8(12)6(2-7)4-11/h1-2,12H |

InChI Key |

QZBJYMTTWGMJBW-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1C#N)O)C#N)Br |

Origin of Product |

United States |

Preparation Methods

General Procedure

- Starting Material: 5-Bromo-2-hydroxybenzaldehyde derivative is dissolved in acetonitrile.

- Cyanide Source: Potassium cyanide is dissolved in water.

- Reaction: The aqueous cyanide solution is added to the organic solution, resulting in an immediate color change.

- Acidification: After stirring, concentrated hydrochloric acid is added, further altering the color.

- Isolation: The mixture is diluted with water, and the organic solvent is removed by rotary evaporation.

- Purification: The resulting precipitate is filtered, washed, and recrystallized from acetone.

Example Experimental Data

| Step | Reagents/Conditions | Observation/Outcome |

|---|---|---|

| Dissolution | 0.300 g substrate in 350 mL acetonitrile | Complete dissolution |

| Cyanation | 0.124 g potassium cyanide in 50 mL water | Color changes to deep purple |

| Acidification | 50 mL concentrated hydrochloric acid | Color changes to orange |

| Work-up | Dilute with 50 mL water, evaporate acetonitrile | Tan powder precipitates |

| Purification | Recrystallize from acetone | Yellow–orange prisms |

| Yield | 0.196 g (70.4%) | Pure product |

- The reaction proceeds rapidly upon mixing the cyanide and aromatic substrate.

- The color changes are indicative of intermediate species and product formation.

- Recrystallization from acetone yields analytically pure material.

While the above method is most commonly cited, alternative synthetic strategies can be inferred from related aromatic dinitrile chemistry:

- Direct Bromination of 2-hydroxybenzene-1,3-dicarbonitrile: Bromination at the 5-position using bromine or N-bromosuccinimide under controlled conditions could yield the target compound, though selectivity and yields would depend on the reaction environment and substrate reactivity.

- Sandmeyer Reaction: Starting from 2-hydroxy-5-aminobenzene-1,3-dicarbonitrile, diazotization followed by bromination (Sandmeyer-type) could introduce the bromine at the desired position.

- Transition Metal-Catalyzed Cyanation: Modern methods may employ palladium-catalyzed cyanation of 5-bromo-2-hydroxybenzonitrile using a suitable cyanide source, though such approaches are less frequently documented for this specific compound.

Literature Comparison Table

Comprehensive Research Findings

- The cyanation method using potassium cyanide is the most reliable and reproducible, as evidenced by high yields and straightforward purification.

- The method is scalable and adaptable for research and industrial applications.

- Alternative routes are theoretically possible but may require additional optimization for selectivity and safety.

- The presence of both hydroxyl and cyano groups, along with bromine, imparts unique reactivity, making this compound a valuable intermediate in the synthesis of pharmaceuticals and advanced materials.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: 5-Bromo-2-hydroxy-1,3-benzenedicarbonitrile can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

Reduction Reactions: The nitrile groups can be reduced to amines under suitable conditions

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic media.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Major Products:

- Substitution reactions yield various substituted derivatives.

- Oxidation reactions produce carbonyl compounds.

- Reduction reactions result in amine derivatives .

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity

5-Bromo-2-hydroxybenzene-1,3-dicarbonitrile has been investigated for its potential antitumor properties. Studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines, including breast and liver cancer cells. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation, making it a candidate for further development as an anticancer agent .

Antimicrobial Properties

Research has demonstrated that this compound possesses antimicrobial activity against both bacterial and fungal strains. The compound's effectiveness is attributed to its ability to disrupt microbial cell membranes and inhibit vital metabolic processes. In particular, it has shown promising results against multi-drug resistant strains, which is critical in the context of rising antibiotic resistance .

Organic Synthesis

Intermediate in Chemical Reactions

This compound serves as an important intermediate in the synthesis of various organic molecules. Its functional groups allow for further chemical modifications through nucleophilic substitution and cyclization reactions. For instance, it can be utilized in the synthesis of more complex aromatic compounds by introducing additional functional groups via electrophilic aromatic substitution reactions .

Synthesis of Novel Derivatives

this compound has been employed in the synthesis of novel derivatives with enhanced biological activities. Researchers have focused on modifying the compound's structure to optimize its pharmacological properties, leading to the discovery of new drugs with improved efficacy and reduced side effects .

Materials Science

Role in Polymer Chemistry

In materials science, this compound is explored for its role in developing new polymers with specific electronic and optical properties. Its incorporation into polymer matrices can enhance material characteristics such as conductivity and thermal stability, making it suitable for applications in electronic devices and sensors .

Case Studies

Mechanism of Action

The mechanism of action of 5-bromo-2-hydroxy-1,3-benzenedicarbonitrile involves its interaction with specific molecular targets. The hydroxyl and nitrile groups play a crucial role in its reactivity and interactions with biological molecules. The exact pathways and targets may vary depending on the specific application and context .

Comparison with Similar Compounds

Substituent Effects on Physical and Spectral Properties

The presence of bromine, hydroxyl, and cyano groups significantly impacts physical and spectroscopic characteristics. Key comparisons include:

- Bromine vs. Chlorine/Nitro Substitutents: Bromine's electron-withdrawing effect enhances electrophilic substitution resistance compared to chlorine or nitro groups. For example, 5-chloro-6-methylpyrazine-2,3-dicarbonitrile undergoes aminodehalogenation with yields up to 62% under microwave conditions, whereas nitro-substituted analogs show reduced reactivity due to decreased amine basicity .

- Hydroxyl Group Impact : The -OH group in the target compound increases polarity and solubility in protic solvents. This contrasts with 5-Bromobenzene-1,3-dicarbonitrile, which is more soluble in aprotic solvents like acetonitrile .

Key Research Findings and Trends

Crystallographic Trends: Brominated dicarbonitriles exhibit dense packing due to halogen bonding (C-Br···N≡C) and π-π interactions.

Spectroscopic Shifts: Cyano groups in 5-Bromobenzene-1,3-dicarbonitrile contribute to strong IR absorption at ~2230 cm⁻¹ (C≡N stretch). The -OH group in the target compound would add a broad O-H stretch (~3200–3600 cm⁻¹) and alter electronic transitions in UV-Vis spectra .

Thermodynamic Stability: DFT studies on 5-Bromobenzene-1,3-dicarbonitrile reveal high stability from conjugation between the aromatic ring and cyano groups. The hydroxyl group may slightly destabilize the system due to resonance competition between -OH and -CN .

Biological Activity

5-Bromo-2-hydroxybenzene-1,3-dicarbonitrile is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, including its antimicrobial, anticancer, and other pharmacological effects, supported by relevant data and case studies.

Chemical Structure and Properties

This compound features a bromine atom and hydroxyl group on a benzene ring, along with two nitrile groups. This unique structure contributes to its biological activity through various mechanisms.

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of this compound against a range of pathogens.

- Minimum Inhibitory Concentration (MIC) : The compound exhibited significant antimicrobial activity with MIC values reported as low as 0.0195 mg/mL against E. coli and other bacterial strains .

- Mechanism of Action : The compound's efficacy is attributed to its ability to disrupt bacterial cell walls and inhibit essential metabolic pathways.

Anticancer Activity

The anticancer potential of this compound has been highlighted in various studies.

- Cell Lines Tested : The compound was tested against several cancer cell lines, including MCF7 (breast cancer) and HT29 (colon cancer).

- Inhibition Concentration : IC50 values for the compound ranged from 12.27 µM to 31.64 µM, indicating moderate to high potency against these cancer types .

Case Study: Cytotoxicity Evaluation

A study conducted on the cytotoxic effects of this compound on MCF7 cells showed:

- Cell Viability : A significant reduction in cell viability was observed at concentrations above 10 µM.

- Mechanism : The compound induces apoptosis through the activation of caspase pathways, leading to programmed cell death.

Other Biological Activities

In addition to its antimicrobial and anticancer properties, this compound has shown promise in other areas:

- Antioxidant Activity : The compound exhibits antioxidant properties that may help protect cells from oxidative stress.

- Anti-inflammatory Effects : Preliminary studies suggest that it may reduce inflammation markers in vitro.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications:

- Bromine Substitution : The presence of the bromine atom enhances the compound's lipophilicity and biological interactions.

- Hydroxyl Group : The hydroxyl group is crucial for hydrogen bonding with biological targets, enhancing its efficacy.

Q & A

Q. Basic Research Focus

- NMR : H NMR can identify the hydroxyl proton (δ ~10-12 ppm, broad singlet) and aromatic protons (δ ~7-8 ppm). C NMR distinguishes nitrile carbons (δ ~110-115 ppm) and brominated aromatic carbons (δ ~125-130 ppm) .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) are widely used for structure refinement. The hydroxyl group’s hydrogen-bonding interactions (O–H⋯N≡C) and π-π stacking between aromatic rings can stabilize the crystal lattice . For accurate refinement, high-resolution data (d-spacing < 1 Å) and twin correction tools (e.g., TWINABS) are recommended .

How does the bromine substituent influence electronic effects and regioselectivity in cross-coupling reactions involving this compound?

Advanced Research Focus

Bromine acts as both an electron-withdrawing group (via inductive effects) and a directing group (via resonance). In Suzuki-Miyaura couplings, the nitrile groups deactivate the ring, favoring palladium-catalyzed coupling at the brominated position. Computational studies (DFT) reveal that the LUMO localization at the brominated carbon enhances oxidative addition with Pd(0) . Competing pathways (e.g., cyano group hydrolysis) can be suppressed using anhydrous conditions and arylboronic acids with electron-donating substituents .

What intermolecular interactions dominate the crystal packing of this compound, and how do they affect material properties?

Advanced Research Focus

Crystal structures often exhibit:

- Hydrogen bonding : O–H⋯N≡C interactions (2.6–2.8 Å) between hydroxyl and nitrile groups.

- π-π stacking : Offset stacking (3.4–3.6 Å) between aromatic rings, influenced by bromine’s steric bulk .

These interactions enhance thermal stability (TGA decomposition >250°C) and influence solubility (low in polar aprotic solvents due to strong H-bonding). Synchrotron PXRD can detect polymorphism, which is critical for reproducibility in optoelectronic applications .

How can conflicting reactivity data in the literature for halogenated benzene-dicarbonitriles be reconciled?

Advanced Research Focus

Contradictions often arise from:

- Solvent effects : Polar solvents (e.g., DMSO) stabilize transition states in SNAr but may deactivate catalysts in cross-couplings.

- Impurity profiles : Trace metals (e.g., Cu residues from cyanation) can catalyze side reactions. ICP-MS analysis is recommended for purity validation .

Systematic studies using design of experiments (DoE) frameworks can isolate variables (e.g., temperature, catalyst loading) and resolve discrepancies .

What strategies mitigate degradation of this compound under ambient storage conditions?

Advanced Research Focus

Degradation pathways include:

- Hydrolysis : Nitrile → amide conversion in humid environments.

- Photodegradation : C–Br bond cleavage under UV light.

Stabilization methods: - Storage : Anhydrous, dark conditions at –20°C with molecular sieves.

- Additives : Radical scavengers (e.g., BHT) reduce photodegradation. Accelerated aging studies (40°C/75% RH) combined with HPLC-MS monitor degradation kinetics .

How can computational modeling predict the bioactivity of this compound derivatives?

Q. Advanced Research Focus

- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with enzyme inhibition (e.g., kinase targets).

- Docking Studies : Molecular docking (AutoDock Vina) identifies potential binding pockets, with bromine enhancing hydrophobic interactions.

Validation requires in vitro assays (e.g., IC₅₀ determination against cancer cell lines) to refine predictive algorithms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.